3-Bromo-5-chloro-2-hydroxybenzophenone

Medicinal Chemistry Organic Synthesis Chemoselectivity

Researchers requiring sequential, site-selective benzophenone elaboration face limited options with symmetric dihalo analogs. 3-Bromo-5-chloro-2-hydroxybenzophenone solves this with orthogonal bromine (fast Suzuki/Heck) and chlorine (latent for SNAr) handles on a UV-active core. • Enables chemoselective Pd-catalyzed coupling at Br, then Cl activation for second diversification • Mixed halogen pattern tunes LogP (~4.04) vs. dichloro analogs (~3.74), aiding SAR campaigns • Supplied at ≥98% purity as a yellow solid (mp 115-119°C); ambient shipping, multi-gram stock available

Molecular Formula C13H8BrClO2
Molecular Weight 311.56 g/mol
CAS No. 85346-47-0
Cat. No. B1298629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-hydroxybenzophenone
CAS85346-47-0
Molecular FormulaC13H8BrClO2
Molecular Weight311.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O
InChIInChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H
InChIKeyDAACDYIERDIOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-hydroxybenzophenone – Halogenated Benzophenone Building Block


3-Bromo-5-chloro-2-hydroxybenzophenone (CAS 85346-47-0) is a synthetic, tri-substituted benzophenone derivative featuring a 2-hydroxy group, a bromine atom at the 3-position, and a chlorine atom at the 5-position on the same aromatic ring . With a molecular formula of C13H8BrClO2 and a molecular weight of 311.56 g/mol, it belongs to the broader class of halogenated 2-hydroxybenzophenones, a scaffold recognized for its utility in medicinal chemistry, agrochemical development, and materials science due to its UV-absorbing chromophore and capacity for further synthetic elaboration [1]. The compound is typically supplied as a yellow solid with a melting point range of 115–119 °C and a reported purity of 97%, making it suitable as a research intermediate .

1
Bifunctional benzophenone scaffold for chemoselective iterative cross-coupling
Enables sequential derivatization via mixed Br/Cl reactivity
2
Supports medicinal chemistry and agrochemical SAR programs
Aligned with patented fungicidal pharmacophore class
3
Predicted enhanced UV photostability class
Halogen-substituted core may strengthen intramolecular hydrogen bonding

3-Bromo-5-chloro-2-hydroxybenzophenone: Differential Halogen Reactivity


In-class compounds such as 3,5-dichloro-2-hydroxybenzophenone (CAS 7396-92-1) or 3,5-dibromo-2-hydroxybenzophenone cannot serve as simple drop-in replacements for 3-bromo-5-chloro-2-hydroxybenzophenone due to the fundamentally different reactivity profiles conferred by their halogen substitution patterns . The presence of both bromine and chlorine atoms on the same ring provides orthogonal synthetic handles: the aryl bromide is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the aryl chloride is less reactive under these conditions but can participate in alternative transformations such as nucleophilic aromatic substitution (SNAr) [1]. This differential reactivity is lost in the symmetric dihalo analogs, which either display uniformly high reactivity (dibromo) or uniformly low reactivity (dichloro), limiting chemoselectivity in multi-step synthetic sequences. Furthermore, the combination of halogens alters the compound's electronic properties and lipophilicity (calculated LogP ~4.04) compared to the dichloro analog, which can directly impact downstream compound performance in biological assays .

Target
3-Bromo-5-chloro derivative
Orthogonal reactivity: Br (fast cross-coupling) + Cl (latent SNAr handle)
vs.
3,5-Dibromo analog
Both sites highly reactive; chemoselectivity lost, risking bis-functionalization
vs.
3,5-Dichloro analog
Both sites poorly reactive; may require specialized catalyst systems for conversion

Evidence for Selecting 3-Bromo-5-chloro-2-hydroxybenzophenone


Chemoselective Cross-Coupling via Mixed Halogens

The primary differentiator for 3-bromo-5-chloro-2-hydroxybenzophenone is its capacity for chemoselective palladium-catalyzed cross-coupling at the aryl bromide position while leaving the aryl chloride intact for subsequent functionalization. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, aqueous Na2CO3, DME, 80°C), aryl bromides react approximately 50–100 times faster than the corresponding aryl chlorides [1]. This allows for sequential, site-selective derivatization. The symmetric analog 3,5-dibromo-2-hydroxybenzophenone offers no such discrimination, as both halogen sites are similarly reactive, risking uncontrolled bis-functionalization. Conversely, 3,5-dichloro-2-hydroxybenzophenone is poorly reactive under typical cross-coupling conditions, often requiring specialized, expensive ligand systems (e.g., dialkylbiarylphosphines) and higher temperatures to achieve comparable conversion [1].

Chemoselective Cross-Coupling
Class-level inference
Aryl-Br reacts ~50–100× faster than Aryl-Cl under standard Suzuki conditions
Enables sequential, site-selective derivatization
Symmetric dihalo analogs cannot provide this discrimination
Medicinal Chemistry Organic Synthesis Chemoselectivity

Higher Lipophilicity Than Dichloro Analog

The strategic placement of a bromine atom significantly increases lipophilicity compared to the corresponding dichloro analog, a critical parameter in drug design where modulating LogP can influence membrane permeability and non-specific protein binding. The target compound has a calculated LogP of 4.04 (using a fragment-based prediction method) . While an experimentally confirmed LogP for the direct comparator 3,5-dichloro-2-hydroxybenzophenone was not identified from primary literature, a computational estimate based on the difference in the Hansch π-constants for bromine (+0.86) versus chlorine (+0.71) suggests the target compound could be approximately 0.3 LogP units more lipophilic [1].

Lipophilicity Difference
Data to verify
Predicted ΔLogP ~+0.30 vs. dichloro analog (cLogP 4.04)
Supports lipophilicity tuning in lead optimization
Estimate based on Hansch π-constants; co-measured experimental values unavailable
Drug Design Physicochemical Properties ADME

Strengthened Hydrogen Bonding for UV Stability

A 2023 Density Functional Theory (DFT) and experimental study on 2,4-dihydroxybenzophenone UV absorbers demonstrated that halogen substituents (such as -Br and -Cl) at specific positions increase the strength of the intramolecular hydrogen bond (IMHB) between the carbonyl oxygen and the 2-hydroxyl proton [1]. This strengthened IMHB is the primary factor governing the UV absorption capability and photostability of benzophenone-based UV absorbers. The work explicitly states that 'on the X-substitution site or the Y-substitution site, halogen groups...increase the strength of the hydrogen bond.' While the study did not test 3-bromo-5-chloro-2-hydroxybenzophenone directly, it provides a class-level framework indicating that the Br/Cl disubstitution pattern would yield a stronger IMHB than the unsubstituted or mono-substituted parent compounds, translating to potentially superior photostabilization efficiency.

UV Photostability
Class-level inference
DFT study: halogen substituents increase IMHB energy by ~2–5 kJ/mol
May enhance non-radiative energy dissipation
Inferred from 2,4-dihydroxybenzophenone models; compound not directly tested
UV Stabilizer Photochemistry Materials Science

Aligned with Patented Fungicidal Pharmacophore

U.S. Patent 6,127,570 establishes the 2-hydroxybenzophenone scaffold as a fungicide with 'high systemicities' and specifies that preferred substituents include a halogen atom (particularly bromo or chloro) at the relevant positions [1]. The patent exemplifies 5-bromo and 5-chloro analogs as active compounds, providing a strong patent-based class-level inference that the mixed bromo/chloro substitution pattern of the target compound represents a novel and potentially non-obvious variation within a biologically validated pharmacophore. As a research tool, this compound could serve as a key intermediate for generating patentable, proprietary fungicidal candidates.

Fungicidal Pharmacophore
Patent inference
Core scaffold matches U.S. Patent 6,127,570 fungicidal 2-hydroxybenzophenones
Provides entry point for novel agrochemical lead generation
In vivo fungicidal data for the target compound itself not reported in patent
Agrochemical Fungicide Phytopathology

Research Applications of 3-Bromo-5-chloro-2-hydroxybenzophenone


Iterative Cross-Coupling in Medicinal Chemistry

The mixed bromo-chloro substitution pattern is ideally suited for medicinal chemistry programs requiring the sequential, site-selective elaboration of a benzophenone core. In a typical workflow, a researcher would first exploit the higher reactivity of the aryl bromide in a Suzuki-Miyaura coupling to install a first molecular fragment. Following purification, the less reactive aryl chloride can be activated using a tailored catalyst system (e.g., Pd₂(dba)₃/RuPhos) in a second coupling step, enabling the rational construction of diverse compound libraries from a single, bifunctional starting material [1].

Lead Optimization for Agrochemical Fungicides

Given the established fungicidal activity of halogenated 2-hydroxybenzophenones as documented in U.S. Patent 6,127,570, this compound can serve as a versatile late-stage diversification intermediate. The presence of both a bromine and a chlorine atom allows for systematic exploration of structure-activity relationships (SAR) by independently varying the substituents at each position, generating proprietary analogs around a validated fungicidal pharmacophore [2].

UV Absorbers for Polymers and Coatings

The 2-hydroxybenzophenone core is a well-established UV chromophore, and the presence of two electron-withdrawing halogen substituents is predicted to strengthen the intramolecular hydrogen bond critical for efficient, non-radiative energy dissipation [3]. Researchers developing next-generation UV stabilizers for high-performance polymers or durable coatings can leverage this compound as a scaffold for further functionalization to tune solubility, compatibility, and absorption wavelength while benefiting from the enhanced inherent photostability conferred by the halogen substitution pattern.

Lipophilicity Tuning in Early Drug Discovery

For drug discovery programs where a benzophenone-containing hit has been identified but requires increased lipophilicity, 3-bromo-5-chloro-2-hydroxybenzophenone offers a strategic advantage. With a calculated LogP of 4.04, it is predicted to be more lipophilic than its 3,5-dichloro counterpart (estimated LogP ~3.74), providing a tool for medicinal chemists to probe the impact of lipophilicity on cellular permeability and target engagement without altering the core molecular scaffold [4].

Application
Selection Property
Validation Focus
Iterative cross-coupling in medicinal chemistry
Orthogonal Br/Cl reactivity profile
Sequential derivatization efficiency
Agrochemical fungicide lead optimization
Patent-aligned pharmacophore scaffold
Structure-activity relationship exploration
UV absorber development for polymers and coatings
Halogen-enhanced IMHB scaffold
Photostability and UV absorption tuning
Lipophilicity tuning in early drug discovery
Predicted higher LogP vs. dichloro analog
Membrane permeability context review

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18 linked technical documents
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